1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione -

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

Catalog Number: EVT-5029084
CAS Number:
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

KT-362: 5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine Fumarate

Compound Description: KT-362 is a novel intracellular calcium antagonist with vasorelaxing properties. [] In rabbit aorta, it inhibits contractions induced by norepinephrine and methoxamine, but not potassium. [] KT-362 partially inhibits calcium-induced contractions in potassium-depolarized aorta. [] Its vasorelaxing action is attributed to its ability to inhibit calcium influx through voltage-dependent calcium channels and intracellular calcium release. []

Relevance: KT-362 shares a core structural motif with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, specifically the 2-(3,4-dimethoxyphenyl)ethylamine moiety. This shared fragment suggests potential similarities in their pharmacological profiles, particularly concerning their interactions with calcium channels. []

DQ-2511: 3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide

Compound Description: DQ-2511 is an anti-ulcer drug with minimal effects on the central nervous system and autonomic nervous system. [] At high concentrations, it reduces smooth muscle contractions induced by various agonists, including nicotine, barium chloride, acetylcholine, histamine, and serotonin. [] DQ-2511 also inhibits spontaneous and oxytocin-induced uterine motility. [] Its anti-ulcer activity is attributed to its ability to decrease gastric motility and secretion. []

Relevance: DQ-2511 possesses the 2-(3,4-dimethoxyphenyl)ethylamine moiety, which is also present in 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. The presence of this common structural feature suggests a potential for similar pharmacological activities, possibly involving interactions with receptors or enzymes targeted by the 2-(3,4-dimethoxyphenyl)ethylamine fragment. []

Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)

Compound Description: TAK-603 is a disease-modifying antirheumatic drug (DMARD) currently undergoing clinical evaluation. [] Its 4-(4-hydroxy-3-methoxyphenyl) metabolite (M-I) exhibits anti-inflammatory activity in an adjuvant arthritic rat model, although less potent than TAK-603 itself. []

Relevance: TAK-603's structure incorporates the 3,4-dimethoxyphenyl group, which is also present in 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. While not identical, the presence of similar dimethoxy-substituted aromatic rings in both compounds may indicate potential for shared biological targets or metabolic pathways. []

Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate

Compound Description: This compound is an antimitotic agent that undergoes metabolism in mice, yielding a hydroxylated metabolite that can be further methylated to a methoxy derivative. [] Both the S- and R-isomers of the hydroxylated metabolite are active in various biological systems, with the S-isomer being more potent. []

Relevance: This compound, particularly its hydroxylated metabolite, shares a structural similarity with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione regarding the presence of a para-substituted phenyl group. The comparison between the hydroxylated and methoxylated forms of this antimitotic agent highlights the impact of subtle structural modifications on biological activity, a concept relevant to understanding the potential pharmacological properties of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione and its derivatives. []

(S)-2-[p-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole

Compound Description: This compound is a selective β1-adrenoceptor antagonist, exhibiting over 100 times greater selectivity for the β1-adrenoceptor compared to atenolol. []

Relevance: This compound shares the 2-(3,4-dimethoxyphenyl)ethylamine moiety with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. This shared structure suggests the potential for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione or its derivatives to interact with β-adrenoceptors, highlighting the importance of exploring this aspect in further research. []

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: S-51 is a highly cardioselective β-adrenoceptor antagonist with a dose ratio β2/β1 greater than 9333. [] It lacks intrinsic sympathomimetic activity (ISA). []

Relevance: S-51 shares the 2-(3,4-dimethoxyphenyl)ethylamine and 4-substituted phenyl moieties with 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. The significant β1-adrenoceptor selectivity and lack of ISA in S-51 highlight the pharmacological potential of compounds containing these structural features, providing valuable insights for future investigations of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. []

Properties

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C23H28N2O5/c1-28-18-7-4-16(5-8-18)10-12-24-19-15-22(26)25(23(19)27)13-11-17-6-9-20(29-2)21(14-17)30-3/h4-9,14,19,24H,10-13,15H2,1-3H3

InChI Key

IZVGKCYZCHTGPZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.